ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate
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Overview
Description
Ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate is a complex organic compound with a unique structure that includes a thiophene ring, an ethyl group, and a hydroxy group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate typically involves multi-step organic reactions. One common method includes the condensation of 4-ethylbenzaldehyde with 4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylic acid in the presence of a suitable catalyst. The reaction conditions often require controlled temperatures and pH levels to ensure the desired product is obtained with high purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to achieve the required purity levels for industrial applications.
Chemical Reactions Analysis
Types of Reactions
Ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding ketones or aldehydes.
Reduction: The imine group can be reduced to form amines.
Substitution: The ethyl and methyl groups can participate in electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids or bases for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired products.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy group may yield ketones, while reduction of the imine group may produce amines.
Scientific Research Applications
Ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in studying enzyme interactions and protein binding.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and hydrophobic interactions with these targets, leading to changes in their activity and function. The specific pathways involved depend on the biological context in which the compound is used.
Comparison with Similar Compounds
Ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate can be compared with similar compounds such as:
Ethyl (Z)-ethoxy(phenyl)methylideneaminoacetate: Similar structure but different functional groups.
4-Methylphenethylamine: Shares the phenethylamine backbone but differs in substitution patterns.
The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical properties.
Properties
IUPAC Name |
ethyl (5Z)-5-[(4-ethylphenyl)methylidene]-4-hydroxy-2-(4-methylphenyl)iminothiophene-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23NO3S/c1-4-16-8-10-17(11-9-16)14-19-21(25)20(23(26)27-5-2)22(28-19)24-18-12-6-15(3)7-13-18/h6-14,25H,4-5H2,1-3H3/b19-14-,24-22? |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UJDYAQSDCISMPM-NSMWAFFQSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)C=C2C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)/C=C\2/C(=C(C(=NC3=CC=C(C=C3)C)S2)C(=O)OCC)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23NO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
393.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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